molecular formula C16H22N6 B6438311 N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548997-76-6

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No. B6438311
CAS RN: 2548997-76-6
M. Wt: 298.39 g/mol
InChI Key: LLAHZPFJOHADKT-UHFFFAOYSA-N
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Description

“N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” is a compound with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . Pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

The synthesis of similar compounds involves the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrimidine moiety and a piperazine ring . The piperazine ring adopts a chair conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various conventional processes, such as treatment with Et2CO3, phosgene, or aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Scientific Research Applications

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been used extensively in scientific research applications. It has been used in biochemical and physiological studies, as well as for lab experiments. In particular, it has been used in studies of cell signaling pathways and the role of G-protein coupled receptors (GPCRs). In addition, this compound has been used to investigate the effects of drugs on the nervous system, as well as to study the effects of neurotoxins on the brain.

Mechanism of Action

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine works by binding to G-protein coupled receptors (GPCRs) in the cell membrane. These receptors are involved in a number of different signaling pathways, and when this compound binds to them, it can affect the activity of these pathways. This compound can also interact with ion channels, which can lead to changes in the flow of ions across the cell membrane.
Biochemical and Physiological Effects
This compound has been used in a number of studies to investigate the effects of drugs on the nervous system. In particular, it has been used to study the effects of drugs on the neurotransmitters serotonin and dopamine, as well as the effects of drugs on the production of nitric oxide. In addition, this compound has been used to study the effects of neurotoxins on the brain, as well as to investigate the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several advantages when used in lab experiments. It is relatively easy to synthesize, and the reaction yields are typically high. In addition, this compound is relatively stable and can be stored for extended periods of time. However, this compound is relatively expensive, and it can be toxic in high concentrations.

Future Directions

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to investigate the effects of neurotoxins on the brain. In addition, this compound could be used to investigate the effects of drugs on the cardiovascular system, as well as to study the role of G-protein coupled receptors in cell signaling pathways. Finally, this compound could be used to investigate the effects of drugs on the production of nitric oxide.

Synthesis Methods

N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can be synthesized using a number of different methods, including the reaction of piperazine with 2-pyridylmethyl chloride in an N,N-dimethylformamide (DMF) solution. The reaction is carried out in the presence of a base, such as potassium carbonate, and the resulting product is this compound. The reaction is typically carried out at room temperature, and the yield of the reaction is usually high.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities. Some compounds are non-toxic to human cells .

properties

IUPAC Name

N-ethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-17-15-6-8-19-16(20-15)22-11-9-21(10-12-22)13-14-5-3-4-7-18-14/h3-8H,2,9-13H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHZPFJOHADKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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